molecular formula C11H9ClN2O2 B370723 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 88812-93-5

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B370723
CAS No.: 88812-93-5
M. Wt: 236.65g/mol
InChI Key: CVDHQYKCNQTJJO-UHFFFAOYSA-N
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Description

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a high-purity chemical compound with the molecular formula C11H9ClN2O2 . It belongs to the class of oxazole derivatives , a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . Researchers value this compound as a key synthetic intermediate or lead structure in drug discovery projects, particularly for developing novel antimicrobial and anticancer agents . The oxazole ring is a common feature in many biologically active molecules, and its derivatives often exhibit potent effects by interacting with various enzymatic targets . The specific substitution pattern of this benzamide, featuring a chloro group and a 5-methylisoxazole moiety, makes it a versatile building block for constructing more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)13-11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDHQYKCNQTJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis begins with 4-chlorobenzoic acid or its derivatives, which serve as the primary aromatic scaffold. The 5-methyl-1,2-oxazol-3-amine moiety is typically synthesized separately through cyclization reactions involving β-keto esters or nitrile oxides. Key precursors include:

  • 4-Chlorobenzoic acid : Provides the chlorinated benzene ring.

  • 5-Methyl-1,2-oxazol-3-amine : Introduces the oxazole ring via nucleophilic substitution.

  • Coupling agents : Thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus oxychloride (POCl3\text{POCl}_3) for acid chloride formation.

Formation of 4-Chlorobenzoyl Chloride

4-Chlorobenzoic acid is converted to its acid chloride using SOCl2\text{SOCl}_2 or POCl3\text{POCl}_3. The reaction is carried out under reflux conditions (70–80°C) for 2–3 hours, yielding 4-chlorobenzoyl chloride with >95% efficiency.

4-Cl-C6H4COOH+SOCl24-Cl-C6H4COCl+SO2+HCl\text{4-Cl-C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{4-Cl-C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}

Amide Coupling with 5-Methyl-1,2-Oxazol-3-Amine

The acid chloride reacts with 5-methyl-1,2-oxazol-3-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Triethylamine (Et3N\text{Et}_3\text{N}) is added to scavenge HCl, facilitating the nucleophilic attack by the amine.

4-Cl-C6H4COCl+C4H6N2OEt3N4-Cl-C6H4CONH-C4H3NO+Et3N\cdotpHCl\text{4-Cl-C}6\text{H}4\text{COCl} + \text{C}4\text{H}6\text{N}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{4-Cl-C}6\text{H}4\text{CONH-C}4\text{H}3\text{NO} + \text{Et}_3\text{N·HCl}

Purification and Isolation

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. The typical yield ranges from 70% to 85%, depending on reaction scale and conditions.

Direct Coupling Using Carbodiimides

A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-chlorobenzoic acid for coupling with the oxazole amine. This approach avoids handling corrosive acid chlorides but requires strict moisture control.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction time from hours to minutes. A study reported an 88% yield after 15 minutes using POCl3\text{POCl}_3 as the coupling agent.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DCM0–57898
THF256595
Acetonitrile405892

Polar aprotic solvents like DCM favor high yields due to better solubility of intermediates.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Increases yield by 12% through nucleophilic catalysis.

  • Molecular sieves (3Å) : Absorb moisture, preventing hydrolysis of acid chlorides.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm1^{-1}) : 1675 (C=O stretch), 1540 (N–H bend), 1240 (C–O–C oxazole).

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.48 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (s, 1H, oxazole-H), 2.42 (s, 3H, CH3_3).

  • MS (EI) : m/z 265.1 [M+^+], 230.0 [M–Cl]+^+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Hydrolysis of Acid Chlorides

Exposure to moisture leads to undesired 4-chlorobenzoic acid. Solutions:

  • Use anhydrous solvents and inert atmospheres.

  • Add desiccants like molecular sieves.

Oxazole Ring Instability

Prolonged heating above 100°C degrades the oxazole moiety. Mitigation:

  • Conduct reactions at ≤80°C.

  • Employ microwave-assisted protocols for rapid heating.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing SOCl2\text{SOCl}_2 with PCl5\text{PCl}_5 reduces costs by 40% but requires rigorous HCl scrubbing systems.

Waste Management

  • Neutralize acidic byproducts with aqueous NaHCO3_3.

  • Recover solvents via fractional distillation (>90% efficiency).

Emerging Methodologies

Enzymatic Catalysis

Lipase-catalyzed amidation in ionic liquids ([BMIM][BF4_4]) achieves 82% yield under mild conditions (pH 7.0, 30°C).

Flow Chemistry

Continuous flow reactors enhance mixing and heat transfer, reducing reaction time to 5 minutes with 89% yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

The compound has been extensively studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains. For instance, in vitro studies have shown inhibition zones against E. coli, S. aureus, and P. aeruginosa with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 64 µg/mL .
Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
P. aeruginosa1864 µg/mL
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in human breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 µM . The mechanism involves oxidative stress and DNA damage pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties revealed that the compound effectively inhibited growth in multiple bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Evaluation

In a recent investigation into its anticancer properties, researchers found that the compound led to significant cell death in breast cancer cell lines through mechanisms involving apoptosis and oxidative stress .

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

  • 4-Chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021249-68-2) Structural Difference: The methyl group is at position 3 of the oxazole ring instead of position 3. The molecular weight (236.65 g/mol) and formula (C₁₁H₉ClN₂O₂) remain similar ().
  • N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (Compound 1b)

    • Structural Difference : Incorporates a sulfamoyl group (-SO₂NH-) and an additional phenyl ring.
    • Impact : Enhances hydrogen-bonding capacity and solubility. Microwave synthesis improved yields from 84% to 89% compared to conventional methods ().

Heterocyclic Ring Modifications

  • 5-Chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 2034321-08-7)

    • Structural Difference : Incorporates a 1,2,4-oxadiazole ring and methoxy group.
    • Impact : The oxadiazole moiety increases metabolic stability and may enhance pharmacokinetic properties ().
  • 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide Structural Difference: Features a dihydroxybenzylidene group and sulfonamide. Impact: The Schiff base structure enables metal chelation, which could be advantageous in designing enzyme inhibitors ().

Physicochemical Properties

Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) Reference
4-Chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide Not reported Not available
4-Benzylthio-2-chloro-N-(4-methylphenyl)benzamide (Compound 54) 1678 2.31 (s, CH₃), 7.19–7.69 (aromatic)
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) Not reported 10.50 (s, NHCO)

Note: The absence of a sulfamoyl group in the parent compound reduces hydrogen-bonding interactions compared to analogs like Compound 54 ().

Crystallographic Data

  • 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate Crystal System: Monoclinic, space group P21/n. Unit Cell Parameters: a = 12.133 Å, b = 8.684 Å, c = 20.983 Å, β = 102.04° (). Hydrogen Bonding: Stabilized by N–H⋯O and O–H⋯O interactions, enhancing thermal stability.

Biological Activity

4-Chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The compound features a benzamide core with a chlorine atom and a 5-methyl-1,2-oxazole moiety. Its unique structure allows for diverse interactions with biological targets, contributing to its pharmacological potential.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. A study on related benzamide derivatives demonstrated their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives containing oxazole rings have shown significant cytotoxicity in cancer models, suggesting that the oxazole moiety enhances biological activity by interacting with specific molecular targets involved in tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that benzamide derivatives can inhibit the growth of several bacterial strains. The presence of the oxazole ring appears to contribute to this activity by enhancing the compound's lipophilicity and allowing better membrane penetration .

The proposed mechanism of action involves the interaction of this compound with specific enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can bind to cellular macromolecules, leading to cellular damage or apoptosis in cancer cells. Additionally, the oxazole ring may facilitate binding to target proteins, increasing the compound's specificity and potency .

Study on Anticancer Activity

A study published in Molecular Medicine evaluated a series of oxazole-containing benzamides for their anticancer effects. The results indicated that specific compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant potential for further development as anticancer agents .

Antimicrobial Evaluation

In another investigation, a set of benzamide derivatives was screened for antibacterial activity using standard disc diffusion methods. Compounds similar to this compound showed notable inhibition zones against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Data Summary

Property Value
Chemical Formula C10_{10}H9_{9}ClN2_{2}O
Molecular Weight 220.65 g/mol
IC50 (Cancer Cells) Low micromolar range
Antimicrobial Activity Effective against various strains

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A typical method involves reacting sulfonamide derivatives (e.g., sulfamethoxazole) with benzoyl chloride in pyridine under reflux, yielding ~84% under conventional conditions and up to 89% via microwave-assisted synthesis . Key variables include solvent choice (DMF or pyridine), temperature, and catalyst presence. Microwave synthesis reduces reaction time and improves yield due to enhanced energy transfer .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • TLC : Use mobile phases like acetate/ethyl acetate–petroleum ether (9:1) for Rf value validation .
  • IR Spectroscopy : Identify key peaks for N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and S=O (~1350–1150 cm⁻¹) bonds .
  • NMR : In ¹H-NMR, expect signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and NH protons (δ 10–12 ppm). ¹³C-NMR should show carbonyl carbons at ~165–170 ppm .
  • Mass Spectrometry : Look for [M+H]⁺ and [M+Na]⁺ peaks to confirm molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and packing arrangements. For example, monoclinic crystals (space group P21/n) of a related benzamide derivative showed unit cell dimensions a = 12.133 Å, b = 8.684 Å, c = 20.983 Å, and β = 102.04°, with Z = 4 . Refinement using SHELXL is recommended for high-resolution data. Hydrogen bonding networks (e.g., N–H⋯O) can be mapped to explain stability and solubility .

Q. What strategies optimize bioactivity through structural modifications of the 5-methyl-1,2-oxazol-3-yl moiety?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzene ring enhances electrophilicity and receptor binding .
  • Docking Studies : Computational modeling (e.g., AutoDock Vina) against targets like EGFR (Table 4 in ) can predict binding affinities. Modifying the sulfonamide group improves hydrophobic interactions in the receptor pocket .
  • Bioisosteric Replacement : Replace the oxazole ring with triazole or thiazole to assess activity against cancer cell lines .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates .
  • Cross-Validation : Compare NMR data across studies; discrepancies in NH proton shifts may arise from solvent (DMSO vs. CDCl₃) or concentration effects .
  • Crystallographic Refinement : Use SHELX software to resolve ambiguities in bond lengths or angles observed in SCXRD data .

Q. What role does this compound play in medicinal chemistry pipelines, particularly in target identification?

While direct data on this compound is limited, structurally analogous benzamides show promise as kinase inhibitors (e.g., BRD4 Inhibitor-24 ) and antimicrobial agents. Prioritize assays like:

  • Enzyme Inhibition : Test against COX-2 or carbonic anhydrase isoforms.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers.

Methodological Guidance

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

  • Molecular Docking : Use Schrödinger Suite or GOLD to simulate binding to proteins (e.g., EGFR ).
  • QSAR Models : Develop using MOE or RDKit to correlate substituent effects with bioactivity .
  • MD Simulations : Run AMBER or GROMACS to study stability of ligand-receptor complexes over 100 ns trajectories.

Q. How can researchers validate the purity of synthesized batches for publication or further testing?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; aim for >95% purity.
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation <0.4%) .
  • Thermal Analysis : Perform DSC to confirm melting point consistency (e.g., 278–280°C ).

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